N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a pyrazole ring, an oxazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the oxazole ring, and finally, the coupling of these rings with the pyridine ring. Common reagents used in these reactions include various amines, aldehydes, and acids, under conditions such as reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The compound may inhibit enzyme activity, block receptor binding, or interfere with DNA replication, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Exhibiting antimicrobial, antifungal, and anticancer properties.
Oxazole derivatives: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness
N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-9-7-14(15-13(5)21-24-17(15)19-9)16(23)18-11(3)8-22-12(4)6-10(2)20-22/h6-7,11H,8H2,1-5H3,(H,18,23) |
InChI Key |
CCAQKIUXQMCTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC(C)CN3C(=CC(=N3)C)C |
Origin of Product |
United States |
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